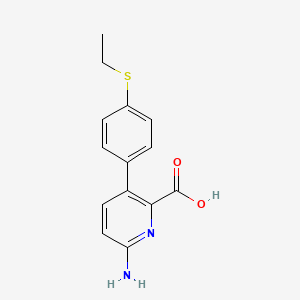
6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid (6-APA) is a synthetic organic compound that is used as an intermediate in the synthesis of antibiotics and other drugs. It is a white crystalline solid with a melting point of 128-130°C and a solubility of 0.5 g/ml in water. 6-APA is an important component of many pharmaceuticals, including penicillins, cephalosporins, and other antibiotics. It is also used in the production of polymers and in the manufacture of dyes and pigments.
Mechanism of Action
6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid, 95% is an important component of many pharmaceuticals, including penicillins, cephalosporins, and other antibiotics. It acts as an intermediate in the synthesis of these drugs, by providing the necessary amide group for the formation of the desired amide. In addition, 6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid, 95% has been found to be an effective inhibitor of certain enzymes, such as β-lactamases, which are responsible for the breakdown of β-lactam antibiotics.
Biochemical and Physiological Effects
6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid, 95% is an important component of many pharmaceuticals, including penicillins, cephalosporins, and other antibiotics. It has been found to be an effective inhibitor of certain enzymes, such as β-lactamases, which are responsible for the breakdown of β-lactam antibiotics. In addition, 6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid, 95% has been found to have anti-inflammatory and anti-bacterial effects, as well as being a potential inhibitor of certain cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid, 95% in lab experiments include its low cost, its low toxicity, and its availability in a variety of forms. In addition, 6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid, 95% is an effective inhibitor of certain enzymes, such as β-lactamases, which are responsible for the breakdown of β-lactam antibiotics. Its low toxicity also makes it safe to use in laboratory experiments.
However, there are some limitations to using 6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid, 95% in lab experiments. Its solubility in water is relatively low, and it is also relatively unstable in aqueous solutions. In addition, its activity as an inhibitor of certain enzymes is dependent on the pH of the solution.
Future Directions
The future of 6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid, 95% in scientific research is promising. Its low cost and low toxicity make it an attractive option for the production of antibiotics and other drugs. In addition, its anti-inflammatory and anti-bacterial effects make it a potential candidate for the development of novel antibiotics. Furthermore, its potential as an inhibitor of certain cancer cells makes it a promising candidate for the development of new cancer treatments. Finally, its low solubility and instability in aqueous solutions make it an attractive option for the development of new polymers and dyes and pigments.
Synthesis Methods
6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid, 95% is typically synthesized via a two-step process. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form a Schiff base. This is then reduced with sodium borohydride to form 6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid, 95%. The second step involves the reaction of 6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid, 95% with an appropriate amine to form the desired amide.
Scientific Research Applications
6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid, 95% has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of a variety of antibiotics, including penicillins, cephalosporins, and other drugs. It is also used in the production of polymers and in the manufacture of dyes and pigments. In addition, 6-Amino-3-(2,4-dimethoxyphenyl)picolinic acid, 95% has been used in the development of novel antibiotics and in the synthesis of new compounds for drug discovery.
properties
IUPAC Name |
6-amino-3-(2,4-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-8-3-4-9(11(7-8)20-2)10-5-6-12(15)16-13(10)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJVNQOFUYGMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














